Welcome to the BenchChem Online Store!
molecular formula C7H13NO2 B8314769 trans-3-Ethylproline

trans-3-Ethylproline

Cat. No. B8314769
M. Wt: 143.18 g/mol
InChI Key: UGOPTYHSSLZCIG-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07144899B2

Procedure details

The title compound was prepared from diethyl-3-isopropylpyrrolidine-2,2-dicarboxylate (3.06 g, 12.0 mmol) essentially according to the basic hydrolysis procedure described in Morgan, B. A.; Schafer, D. J. U.S. Pat. No. 4,060,603, Nov. 29, 1977 for the preparation of 3-ethyl-dl-proline from 2,2-dicarboethoxy-3-ethylpyrrolidine. The product was isolated as a yellow solid. LCMS (M+H): 158.0. 1H NMR (CD3OD, 400 MHz): δ 3.70 (d, J=6.4 Hz, 1 H), 3.31–3.27 (m, 1 H), 2.29–2.22 (m, 1 H), 2.08–1.99 (m, 1 H), 1.94–1.74 (m, 3 H), 1.05 (d, J=6.8 Hz), 0.97(d, J=6.8Hz, 3 H).
Name
diethyl-3-isopropylpyrrolidine-2,2-dicarboxylate
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-dicarboethoxy-3-ethylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH:10]([CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:8][NH:7]1)=[O:5])C.C(C1CCNC1C(O)=O)C.C(C1(C(OCC)=O)C(CC)CCN1)(OCC)=O>>[CH:11]([CH:10]1[CH2:9][CH2:8][NH:7][CH:6]1[C:4]([OH:5])=[O:3])([CH3:13])[CH3:12]

Inputs

Step One
Name
diethyl-3-isopropylpyrrolidine-2,2-dicarboxylate
Quantity
3.06 g
Type
reactant
Smiles
C(C)OC(=O)C1(NCCC1C(C)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(NCC1)C(=O)O
Name
2,2-dicarboethoxy-3-ethylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1(NCCC1CC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
essentially according to the basic hydrolysis procedure
CUSTOM
Type
CUSTOM
Details
The product was isolated as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(NCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07144899B2

Procedure details

The title compound was prepared from diethyl-3-isopropylpyrrolidine-2,2-dicarboxylate (3.06 g, 12.0 mmol) essentially according to the basic hydrolysis procedure described in Morgan, B. A.; Schafer, D. J. U.S. Pat. No. 4,060,603, Nov. 29, 1977 for the preparation of 3-ethyl-dl-proline from 2,2-dicarboethoxy-3-ethylpyrrolidine. The product was isolated as a yellow solid. LCMS (M+H): 158.0. 1H NMR (CD3OD, 400 MHz): δ 3.70 (d, J=6.4 Hz, 1 H), 3.31–3.27 (m, 1 H), 2.29–2.22 (m, 1 H), 2.08–1.99 (m, 1 H), 1.94–1.74 (m, 3 H), 1.05 (d, J=6.8 Hz), 0.97(d, J=6.8Hz, 3 H).
Name
diethyl-3-isopropylpyrrolidine-2,2-dicarboxylate
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-dicarboethoxy-3-ethylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[CH:10]([CH:11]([CH3:13])[CH3:12])[CH2:9][CH2:8][NH:7]1)=[O:5])C.C(C1CCNC1C(O)=O)C.C(C1(C(OCC)=O)C(CC)CCN1)(OCC)=O>>[CH:11]([CH:10]1[CH2:9][CH2:8][NH:7][CH:6]1[C:4]([OH:5])=[O:3])([CH3:13])[CH3:12]

Inputs

Step One
Name
diethyl-3-isopropylpyrrolidine-2,2-dicarboxylate
Quantity
3.06 g
Type
reactant
Smiles
C(C)OC(=O)C1(NCCC1C(C)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(NCC1)C(=O)O
Name
2,2-dicarboethoxy-3-ethylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1(NCCC1CC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
essentially according to the basic hydrolysis procedure
CUSTOM
Type
CUSTOM
Details
The product was isolated as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1C(NCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.